3-Aminoquinoline-6-carbonitrile
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Overview
Description
3-Aminoquinoline-6-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and organic chemistry. Quinoline derivatives are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 3-Aminoquinoline-6-carbonitrile is protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with a tetrameric structure . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .
Mode of Action
This compound interacts with protein kinase CK2, inhibiting its activity . The inhibition of CK2 by this compound results in changes to the function of its physiological substrates, affecting various cellular processes .
Biochemical Pathways
The inhibition of protein kinase CK2 by this compound affects various biochemical pathways. Given that CK2 has numerous physiological substrates, the downstream effects of its inhibition are broad and can include alterations to growth and transcription factors, cell cycle regulators, apoptosis, and stress response .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . These properties impact the bioavailability of this compound, influencing its distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of protein kinase CK2 . This can lead to changes in the function of CK2’s physiological substrates, affecting cellular processes such as growth, transcription, cell cycle regulation, apoptosis, and stress response .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, to which 3-Aminoquinoline-6-carbonitrile belongs, are known for their chemical reactivity and thermal stability . They are often used in optoelectronics and have been the subject of photochemical and photophysical research .
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad range of chemical and biological behavior . They have been found to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Molecular Mechanism
It is known that the lowest excited state of 6-aminoquinoline, a related compound, is possibly the π to π* charge-transfer (CT) state . This suggests that this compound may also have similar properties.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Metabolic Pathways
Quinoline derivatives are known to be involved in various biological activities, suggesting they may interact with several metabolic pathways .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 3-Aminoquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring . Another method utilizes benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . Industrial production methods often employ green chemistry principles, such as using aqueous ethanol as a solvent and proline as a ligand and proton source .
Chemical Reactions Analysis
3-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield aminoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and substituted quinolines .
Scientific Research Applications
3-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Aminoquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as:
6-Aminoquinoline: Similar in structure but lacks the carbonitrile group, making it less reactive in certain chemical reactions.
2-Aminoquinoline: Another isomer with different reactivity and applications.
The uniqueness of this compound lies in its combination of the amino and carbonitrile groups, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
3-aminoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJBBZGBNDHMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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